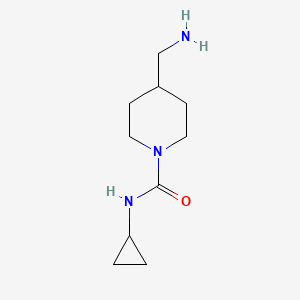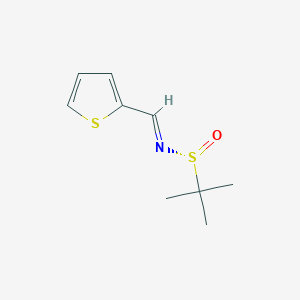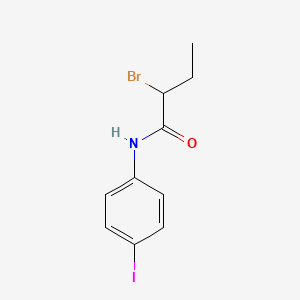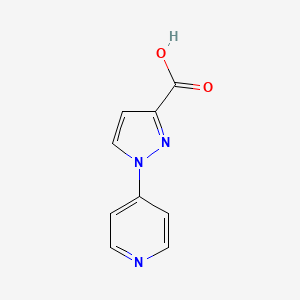
1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyridine is a colorless, highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
Synthesis Analysis
Pyridine can be synthesized by various methods. One of the synthesis methods involves the reaction of 3-formyl (aza)indoles/benzofurans to produce 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of pyridine consists of a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is sp2 hybridized, and there is one p-orbital left which can form pi bonds. This makes pyridine aromatic and planar .
Chemical Reactions Analysis
Pyridine and its derivatives can undergo various chemical reactions. For example, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine include a molecular weight of 79.10 g/mol, a boiling point of 115.2 °C, and a melting point of -41.6 °C. It is soluble in water and most organic solvents .
Wissenschaftliche Forschungsanwendungen
Functionalization Reactions
1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid has been studied for its potential in various functionalization reactions. For example, Yıldırım, Kandemirli, and Demir (2005) explored its conversion into 1H-pyrazole-3-carboxamide and other derivatives through different reactions, providing insights into the mechanism of these processes (Yıldırım, Kandemirli, & Demir, 2005).
Crystal Structure and Computational Study
Shen, Huang, Diao, and Lei (2012) conducted a detailed analysis of the crystal structure and computational aspects of pyrazole derivatives, including 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid. Their work helps in understanding the molecular and electronic structure of such compounds (Shen, Huang, Diao, & Lei, 2012).
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives, including those related to 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid, have been a focus of research. For instance, Hamed et al. (2020) synthesized and tested chitosan Schiff bases based on heterocyclic moieties, revealing insights into their antimicrobial efficacy (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Coordination Polymers
The compound has also been used in the development of coordination polymers with transition metals. Zhao et al. (2014) reported the creation of three coordination polymers using a similar pyrazole-carboxylate type ligand, contributing to the field of material science and coordination chemistry (Zhao, Chu, Gao, Huang, & Qu, 2014).
Optical Properties
Ge et al. (2014) examined the synthesis and characterization of novel oxadiazole derivatives, including those derived from pyrazole-carboxylic acid compounds, assessing their fluorescence spectral characteristics. This work contributes to the understanding of the optical properties of such derivatives (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Spin States in Iron Complexes
The impact of pyrazole derivatives on the spin states of iron complexes has been investigated by Berdiell et al. (2021). Their study offers insights into the thermal spin-crossover behavior in solid state, which is significant for understanding the magnetic properties of these compounds (Berdiell, García-López, Howard, Clemente-León, & Halcrow, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-3-6-12(11-8)7-1-4-10-5-2-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQIEMRCIPUTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
911463-81-5 | |
| Record name | 1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1399595.png)
![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine](/img/structure/B1399601.png)
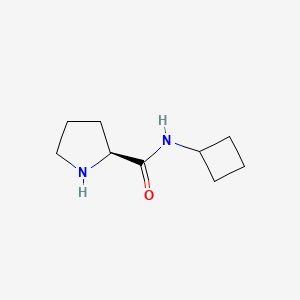
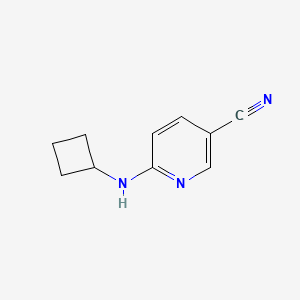

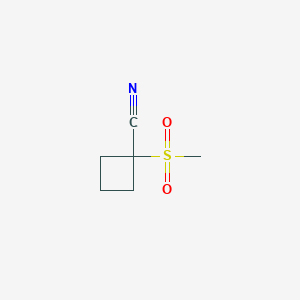
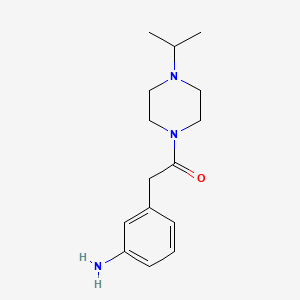
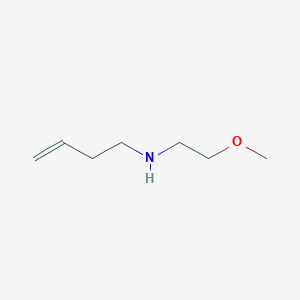
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)

